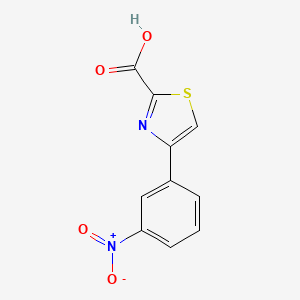

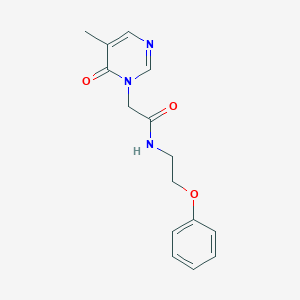

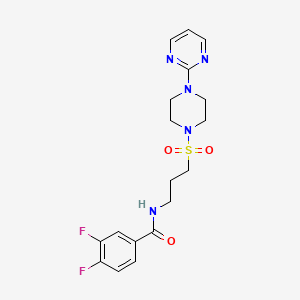

N-(3-chloro-4-methylphenyl)-2-cyanoacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-chloro-4-methylphenyl)-2-cyanoacetamide, also known as CMPCA, is an organic compound that is widely used in scientific research due to its unique properties. This compound has a range of applications, from being used as a reagent in chemical synthesis to being studied as a potential drug candidate in drug discovery. It is a valuable tool for researchers due to its ability to interact with various biological systems. In

Scientific Research Applications

1. Structural Chemistry

- Method : A new synthesis of N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide was developed in acetic acid as a solvent using the reaction of 3-choloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one .

- Results : This method proved to be efficient in the synthesis of the bis amide compound in good yields and purity .

2. Plant Pathology

- Application : The compound is used as a systemic acquired resistance (SAR) inducer against Stagonosporopsis citrulli, the causal agent of gummy stem blight (GSB) disease of watermelon .

- Method : A single foliar application of the compound at ≥10 ppm, 48 h before or after pathogen inoculation, significantly reduced disease severity of watermelon seedlings inoculated with 10^5/ml conidial suspension of S. citrulli .

- Results : The study suggests direct antifungal activity of the compound, indicating a new mode of action against GSB disease of watermelon .

3. Weed Control

- Method : The herbicide was applied to the foliage of tomato, a tolerant species, and eggplant, a susceptible species .

- Results : Both species increased in tolerance to the herbicide with age but tomato increased at a much faster rate .

4. Selectivity and Mode of Action

- Application : The compound is used as a highly selective herbicide when applied post-emergence on tomatoes .

- Method : The herbicide was applied to the foliage of tomato plants .

- Results : Broadleaf weeds are generally controlled at rates which result in no injury to transplanted tomatoes, but grasses appear to be more resistant . The phytotoxic action of this chemical can be described as a delayed contact .

5. Structural Investigation

- Application : The compound is used in the synthesis of N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide .

- Method : A new synthesis was developed in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one .

- Results : This method proved to be efficient in the synthesis of the bis amide compound in good yields and purity .

6. Heterocyclic Chemistry

- Application : The compound is used in the study of organic compounds containing at least one heterocyclic ring .

- Method : The compound was synthesized and characterized by single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic studies .

- Results : The compound exhibits excellent chemical versatility, in addition to its relative chemical simplicity and accessibility, making it an attractive source of bioactive compounds .

Safety And Hazards

properties

IUPAC Name |

N-(3-chloro-4-methylphenyl)-2-cyanoacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c1-7-2-3-8(6-9(7)11)13-10(14)4-5-12/h2-3,6H,4H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBKZCLPLQHRBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CC#N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-methylphenyl)-2-cyanoacetamide | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl (Z)-2-hydroxy-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B2592784.png)

![1-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)prop-2-en-1-one](/img/structure/B2592792.png)

![7-[[2-(adamantane-1-carbonyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]-4-methylchromen-2-one](/img/structure/B2592796.png)

![7-(Tert-butoxycarbonyl)-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2592797.png)

![6-Bromo-2-methoxypyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride](/img/structure/B2592798.png)

![(3-Chloro-5-fluorophenyl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2592799.png)